molecular formula C22H28N4O7S2 B10856575 Benapenem CAS No. 1312953-83-5

Benapenem

Cat. No.: B10856575
CAS No.: 1312953-83-5
M. Wt: 524.6 g/mol
InChI Key: JNSMRGMLNPEWLR-PDCLSYJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benapenem is a semisynthetic derivative of thienamycin. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical structure.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure that the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Benapenem undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound include its metabolites and derivatives, which may have different antibacterial properties and pharmacokinetic profiles .

Scientific Research Applications

Benapenem has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Benapenem is similar to other carbapenem antibiotics such as imipenem, meropenem, and ertapenem. it has several unique features:

List of Similar Compounds

  • Imipenem
  • Meropenem
  • Ertapenem
  • Doripenem
  • Biapenem

Properties

1312953-83-5

Molecular Formula

C22H28N4O7S2

Molecular Weight

524.6 g/mol

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(4-sulfamoylphenyl)methylcarbamoyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C22H28N4O7S2/c1-10-17-16(11(2)27)21(29)26(17)18(22(30)31)19(10)34-13-7-15(24-9-13)20(28)25-8-12-3-5-14(6-4-12)35(23,32)33/h3-6,10-11,13,15-17,24,27H,7-9H2,1-2H3,(H,25,28)(H,30,31)(H2,23,32,33)/t10-,11-,13+,15+,16-,17-/m1/s1

InChI Key

JNSMRGMLNPEWLR-PDCLSYJBSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O)C(C)O

Origin of Product

United States

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